molecular formula C22H22FN3O4 B1217811 6-Hydroxyketanserin CAS No. 94840-70-7

6-Hydroxyketanserin

Cat. No.: B1217811
CAS No.: 94840-70-7
M. Wt: 411.4 g/mol
InChI Key: RUNBHHBPEINURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyketanserin is a major metabolite of ketanserin, a selective serotonin S2 receptor antagonist originally developed for hypertension and vascular disorders. Ketanserin undergoes hepatic metabolism, producing this compound and ketanserin-ol (a reduced alcohol derivative) as primary metabolites . Structurally, this compound features a hydroxyl group at the 6-position of the quinazolinedione ring, which slightly alters its pharmacokinetic properties compared to the parent compound.

In vitro studies demonstrate that this compound retains serotonin S2 receptor antagonistic potency comparable to ketanserin. However, its in vivo behavior diverges significantly due to rapid metabolism and excretion.

Properties

CAS No.

94840-70-7

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6-hydroxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O4/c23-16-3-1-14(2-4-16)20(28)15-7-9-25(10-8-15)11-12-26-21(29)18-13-17(27)5-6-19(18)24-22(26)30/h1-6,13,15,27H,7-12H2,(H,24,30)

InChI Key

RUNBHHBPEINURQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)O)NC3=O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)O)NC3=O

Other CAS No.

115994-49-5

Synonyms

6-hydroxyketanserin

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound matches ketanserin’s in vitro potency, making it a pharmacologically active metabolite.
  • Ketanserin-ol, however, exhibits negligible receptor affinity, rendering it inactive in isolated systems .

In Vivo Pharmacokinetics and Efficacy

Parameter Ketanserin This compound Ketanserin-ol
Subcutaneous (s.c.) Administration Long-acting (>12 hours) Equipotent but short-acting (4–6 hours) Weak activity; converts to ketanserin
Oral Bioavailability Moderate (~50%) Very low (<10%) due to hepatic conjugation/biliary excretion Low (conversion to ketanserin enhances systemic exposure)
Plasma Detection After Parent Drug Administration Detected as parent compound Not detected (rapid clearance) Not detected (converted to ketanserin)

Key Findings :

  • Despite equipotency after s.c. injection, this compound’s rapid plasma clearance limits its duration of action.
  • Ketanserin-ol’s paradoxical in vivo activity stems from its conversion back to ketanserin, increasing systemic drug levels .

Metabolic Pathways and Elimination

Parameter Ketanserin This compound Ketanserin-ol
Primary Metabolism Hepatic hydroxylation and reduction Hepatic glucuronidation and biliary excretion Reduction to alcohol followed by oxidation back to ketanserin
Elimination Half-Life ~12 hours <2 hours Variable (dependent on conversion rate)

Key Findings :

  • This compound’s short half-life and low oral bioavailability are attributed to efficient hepatic conjugation.
  • Ketanserin-ol acts as a “pro-drug” for ketanserin, indirectly contributing to sustained receptor blockade .

Discussion of Clinical and Research Implications

The disparities between in vitro and in vivo profiles highlight the importance of pharmacokinetics in drug design:

This compound : Its transient activity limits standalone therapeutic use but supports ketanserin’s acute effects.

Ketanserin-ol : Despite weak intrinsic activity, its metabolic interconversion with ketanserin complicates pharmacokinetic modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.